molecular formula C8H3F3N2O2 B1329358 2-Nitro-4-(trifluoromethyl)benzonitrile CAS No. 778-94-9

2-Nitro-4-(trifluoromethyl)benzonitrile

Cat. No. B1329358
Key on ui cas rn: 778-94-9
M. Wt: 216.12 g/mol
InChI Key: BQCWLXXZTCLGSZ-UHFFFAOYSA-N
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Patent
US04886936

Procedure details

In a flask were placed 1.13 grams (g) (5.0 mmol) 4-chloro-3-nitrobenzotrifluoride, 0.4478 g (5.0 mmol) cuprous cyanide, 0.4342 g (5.0 mmol) lithium bromide and 10 milliliters (ml) N-methyl-2-pyrrolidinone, under a nitrogen blanket. The reaction mixture was then heated to a temperature of 175° C. and reaction was continued at a range of 172°-178° C. over a period of 24 hours. At the end of that run, the heat source was removed and the reaction mixture cooled. Product was recovered by washing with water, 3M HCl, diethyl ether, again with 3M HCl, and again with ether. The ether extract was dried over magnesium sulfate, filtered and the solvent stripped, yielding 0.875 g (81% of theoretical yield) of an amber, somewhat tarry looking oil, which was identified by gas chromatographic analysis as the desired product.
Quantity
1.13 g
Type
reactant
Reaction Step One
[Compound]
Name
cuprous cyanide
Quantity
0.4478 g
Type
reactant
Reaction Step Two
Quantity
0.4342 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][C:5]([C:8]([F:11])([F:10])[F:9])=[CH:4][C:3]=1[N+:12]([O-:14])=[O:13].[Br-].[Li+].[CH3:17][N:18]1CCCC1=O>>[C:17]([C:2]1[CH:7]=[CH:6][C:5]([C:8]([F:11])([F:10])[F:9])=[CH:4][C:3]=1[N+:12]([O-:14])=[O:13])#[N:18] |f:1.2|

Inputs

Step One
Name
Quantity
1.13 g
Type
reactant
Smiles
ClC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-]
Step Two
Name
cuprous cyanide
Quantity
0.4478 g
Type
reactant
Smiles
Step Three
Name
Quantity
0.4342 g
Type
reactant
Smiles
[Br-].[Li+]
Step Four
Name
Quantity
10 mL
Type
reactant
Smiles
CN1C(CCC1)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
175 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a flask were placed
CUSTOM
Type
CUSTOM
Details
At the end of that run, the heat source was removed
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture cooled
CUSTOM
Type
CUSTOM
Details
Product was recovered
WASH
Type
WASH
Details
by washing with water, 3M HCl, diethyl ether, again with 3M HCl
EXTRACTION
Type
EXTRACTION
Details
The ether extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
yielding
CUSTOM
Type
CUSTOM
Details
0.875 g (81% of theoretical yield) of an amber

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(#N)C1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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